molecular formula C13H15NS2 B14466817 7-(1,3-Dithian-2-yl)-1-methyl-1H-indole CAS No. 69504-57-0

7-(1,3-Dithian-2-yl)-1-methyl-1H-indole

Cat. No.: B14466817
CAS No.: 69504-57-0
M. Wt: 249.4 g/mol
InChI Key: FBTBIRHZVMNLMX-UHFFFAOYSA-N
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Description

7-(1,3-Dithian-2-yl)-1-methyl-1H-indole is an organic compound that features a unique structure combining an indole ring with a dithiane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-Dithian-2-yl)-1-methyl-1H-indole typically involves the reaction of 1-methylindole with 1,3-dithiane under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the dithiane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-(1,3-Dithian-2-yl)-1-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-(1,3-Dithian-2-yl)-1-methyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-(1,3-Dithian-2-yl)-1-methyl-1H-indole exerts its effects involves interactions with various molecular targets. The dithiane moiety can act as a protecting group for carbonyl compounds, facilitating selective reactions. Additionally, the indole ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1,3-Dithian-2-yl)-1-methyl-1H-indole is unique due to the combination of the indole and dithiane moieties, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and potential pharmaceutical applications .

Properties

CAS No.

69504-57-0

Molecular Formula

C13H15NS2

Molecular Weight

249.4 g/mol

IUPAC Name

7-(1,3-dithian-2-yl)-1-methylindole

InChI

InChI=1S/C13H15NS2/c1-14-7-6-10-4-2-5-11(12(10)14)13-15-8-3-9-16-13/h2,4-7,13H,3,8-9H2,1H3

InChI Key

FBTBIRHZVMNLMX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)C3SCCCS3

Origin of Product

United States

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